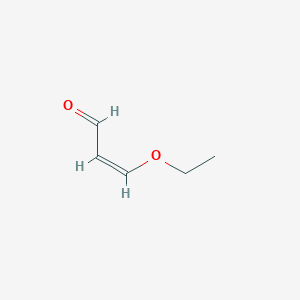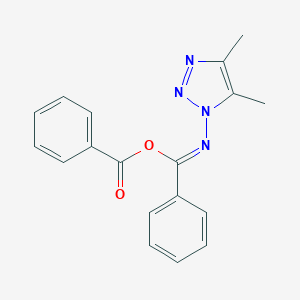![molecular formula C16H19NOS B232259 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol](/img/structure/B232259.png)
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol, also known as DMTS, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenolic compounds and has been synthesized through various methods.
作用机制
The mechanism of action of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol in various therapeutic applications is not fully understood. However, it is believed to be related to its ability to interact with cellular signaling pathways and enzymes. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis in cancer cells. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their DNA and RNA synthesis. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
实验室实验的优点和局限性
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, ability to induce apoptosis in cancer cells, and antioxidant properties. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
未来方向
There are several future directions for the research and development of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to elucidate its mechanism of action and identify potential drug targets.
合成方法
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol can be synthesized through various methods, including the reaction of 2-(dimethylamino)ethylthiol with 3-bromophenol in the presence of a base, or the reaction of 3-bromoanisole with 2-(dimethylamino)ethanethiol in the presence of a base. Both methods yield 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol as a white crystalline solid with a melting point of 114-116°C.
科学研究应用
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have broad-spectrum antimicrobial activity against various bacteria and fungi. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress.
属性
产品名称 |
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol |
|---|---|
分子式 |
C16H19NOS |
分子量 |
273.4 g/mol |
IUPAC 名称 |
3-[2-[1-(dimethylamino)ethyl]phenyl]sulfanylphenol |
InChI |
InChI=1S/C16H19NOS/c1-12(17(2)3)15-9-4-5-10-16(15)19-14-8-6-7-13(18)11-14/h4-12,18H,1-3H3 |
InChI 键 |
ZPDYJDPGMUVFQU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
规范 SMILES |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)


![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)






